molecular formula C10H6NNaO3 B1139119 Kynurenic acid sodium salt CAS No. 2439-02-3

Kynurenic acid sodium salt

Cat. No. B1139119
CAS RN: 2439-02-3
M. Wt: 211.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Kynurenic acid sodium salt (KAS) is a naturally occurring compound found in food and plant sources. It is an amino acid derivative of kynurenine and is a potent inhibitor of the enzyme, kynurenine aminotransferase (KAT). KAS has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, anxiety, and schizophrenia.

Scientific Research Applications

Role in Inflammation and Cancer Formation

Kynurenic acid, the end product of kynurenine enzymatic transamination, has been widely explored. Imbalances in the kynurenine pathway, where kynurenic acid plays a crucial role, have been observed in many states, ranging from inflammation to cancer formation . For instance, an increased urinary excretion of Kynurenic acid was reported in 18% of patients diagnosed with Hodgkin’s disease .

Impact on Immunological Responses

Kynurenic acid has significant implications in immunological responses. The imbalances in the kynurenine pathway, which involves kynurenic acid, can affect the body’s immune response .

Role in Neurodegeneration and Neuroinflammation

Kynurenic acid is known to possess neuroprotective properties and plays critical roles in nociception, neurodegeneration, and neuroinflammation . Lower levels of kynurenic acid have been observed in patients with neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .

Influence on Psychiatric Disorders

Lower levels of kynurenic acid are also observed in patients with psychiatric disorders such as depression and autism spectrum disorders, whereas a higher level of kynurenic acid is associated with the pathogenesis of schizophrenia .

Memory Enhancement

A study found that a low dose of kynurenic acid improved a memory component of cognitive domain, which was mediated by, at least in part, four systems of neurotransmission in an animal model of learning and memory .

Interaction with G Protein-Coupled Receptor GPR35

Kynurenic acid acts as a ligand for the orphan G protein-coupled receptor GPR35, which is involved in various physiological processes .

Role in Organism Growth and Development

The role of kynurenic acid in organism growth and development in mammals, the regulation of energy expenditure, and signaling in the gut–brain axis has been considered .

Presence in Food and Environmental Exposure

Environmental exposure to kynurenic acid is under debate; however, endoluminal synthesis has been connected to some microbiota. Additionally, the presence of kynurenic acid in food has been confirmed .

Mechanism of Action

Target of Action

Kynurenic acid sodium salt, a product of the normal metabolism of the amino acid L-tryptophan , has been proposed to act on five primary targets :

These targets play crucial roles in neurophysiological and neuropathological processes .

Mode of Action

Kynurenic acid acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors, and the glycine site of the NMDA receptor . It also acts as an antagonist of the α7 nicotinic acetylcholine receptor . Recent studies suggest that in noncultured, intact preparations from adult animals, there is no effect of kynurenic acid on α7 nicotinic acetylcholine receptor currents . Kynurenic acid also acts as a ligand for the orphan G protein-coupled receptor GPR35 and as an agonist for the G protein-coupled receptor HCAR3 .

Biochemical Pathways

Kynurenic acid is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along the kynurenine pathway plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation . The significance of kynurenine pathway activation depends on the production of biologically active metabolites such as kynurenine, kynurenic acid, quinolinic acid, or anthranilic acid mediating various immuno- and neuromodulative functions .

Result of Action

Kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes . As a result, kynurenic acid has been considered for use in therapy in certain neurobiological disorders . Conversely, increased levels of kynurenic acid have also been linked to certain pathological conditions .

Action Environment

The action of kynurenic acid can be influenced by various environmental factors. For instance, the kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Furthermore, the influence of KYNA on important neurophysiological and neuropathological processes has been comprehensively documented . In recent years, the link of KYNA to the immune system, inflammation, and cancer has become more apparent . Given this connection, the anti-inflammatory and immunosuppressive functions of KYNA are of particular interest .

properties

IUPAC Name

sodium;4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAZGXKUQDXSSK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynurenic acid sodium salt

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